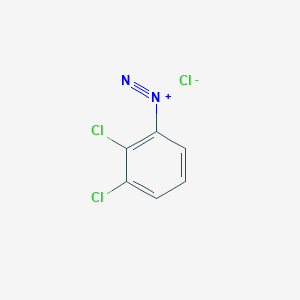

2,3-Dichlorobenzene-1-diazonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichlorobenzene-1-diazonium chloride is a useful research compound. Its molecular formula is C6H3Cl3N2 and its molecular weight is 209.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dye and Pigment Production

Overview

Diazonium salts, including 2,3-dichlorobenzene-1-diazonium chloride, are extensively used in the dye industry due to their ability to form colored compounds through electrophilic aromatic substitution reactions.

Applications

- Synthesis of Azo Dyes : The compound can participate in coupling reactions to produce azo dyes, which are characterized by their vibrant colors and are widely used in textile dyeing.

- Pigment Formation : It serves as an intermediate for synthesizing pigments used in inks and coatings.

Case Study

A study demonstrated the successful synthesis of a series of azo dyes using this compound as a coupling agent with various phenolic compounds. The resulting dyes exhibited excellent lightfastness and wash fastness properties, making them suitable for commercial textile applications .

Organic Synthesis

Overview

Diazonium salts are versatile intermediates in organic synthesis, enabling the introduction of various functional groups into aromatic systems.

Applications

- Halogenation Reactions : The Sandmeyer reaction allows for the transformation of diazonium salts into aryl halides. For example, this compound can be converted to chlorinated derivatives under mild conditions .

- Cyanation : This diazonium salt can be utilized to synthesize benzonitriles via cyanation reactions, which are important for pharmaceutical intermediates .

Data Table: Conversion Reactions

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Sandmeyer Reaction | 2,3-Dichlorobenzene | 85 | Cu(I) catalyst |

| Cyanation | 2,3-Dichlorobenzonitrile | 75 | KCN in aqueous solution |

Material Science Applications

Overview

The unique properties of diazonium salts enable their use in the development of advanced materials.

Applications

- Surface Functionalization : The diazonium compound can be used to modify surfaces of materials (e.g., metals and polymers) to enhance adhesion or impart specific functionalities.

- Nanomaterial Synthesis : It plays a role in the synthesis of nanostructured materials through self-assembly processes.

Case Study

Research has shown that coating surfaces with this compound enhances the hydrophobic properties of polymer films. This modification is beneficial for applications requiring water resistance .

Analytical Chemistry

Overview

Diazonium salts are also employed in analytical chemistry due to their reactivity.

Applications

- Colorimetric Assays : They can be used to develop colorimetric assays for detecting phenolic compounds in environmental samples.

- Electrochemical Sensors : The incorporation of diazonium salts into sensor designs enhances the sensitivity and selectivity for various analytes.

Eigenschaften

CAS-Nummer |

73260-77-2 |

|---|---|

Molekularformel |

C6H3Cl3N2 |

Molekulargewicht |

209.5 g/mol |

IUPAC-Name |

2,3-dichlorobenzenediazonium;chloride |

InChI |

InChI=1S/C6H3Cl2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3H;1H/q+1;/p-1 |

InChI-Schlüssel |

VUDNHODBDSGSTB-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[N+]#N.[Cl-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.